molecular formula C9H13NOS2 B12853810 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole CAS No. 201008-69-7

4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole

Cat. No.: B12853810
CAS No.: 201008-69-7
M. Wt: 215.3 g/mol
InChI Key: AWFITQFOBMMTKX-UHFFFAOYSA-N
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Description

4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole is an organic compound that features a unique combination of a dithiane ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole typically involves the reaction of 1,3-dithiane with a suitable isoxazole precursor. One common method includes the use of organolithium reagents to facilitate the nucleophilic addition to the isoxazole ring . The reaction conditions often involve low temperatures (around -78°C) and anhydrous solvents such as tetrahydrofuran (THF) to ensure high regioselectivity and yield .

Industrial Production Methods

While specific industrial production methods for 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and employing efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism by which 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole exerts its effects involves interactions with specific molecular targets. The dithiane ring can act as a protecting group for carbonyl compounds, while the isoxazole ring can participate in various biochemical pathways. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of its substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole is unique due to the combination of the dithiane and isoxazole rings, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Biological Activity

4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of this compound is C₉H₁₃NOS, and it possesses a unique structure that contributes to its biological activity. The presence of the oxazole ring and the dithiane moiety are significant for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds related to oxazoles exhibit anticancer properties. For instance, derivatives containing oxazole rings have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and ROS generation.

Case Study:
A study demonstrated that compounds similar to this compound exhibited IC₅₀ values in the sub-micromolar range against cancer cell lines like HeLa and A549. These compounds were reported to activate mitochondrial pathways leading to apoptosis and showed selectivity towards cancer cells over normal cells .

CompoundCell LineIC₅₀ (µM)
Compound AHeLa0.31
Compound BA5490.45
This compoundUnknownTBD

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has also been explored. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi.

Table: Antimicrobial Activity of Oxazole Derivatives

CompoundE. coliS. aureusP. aeruginosaA. nigerC. albicans
Compound X12 mm9 mm11 mm10 mm12 mm
Ofloxacin17 mm16 mm16 mm--
Ketoconazole----30 mm

The biological activity of this compound can be attributed to several mechanisms:

  • ROS Generation : Similar compounds have been shown to induce reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in various studies where these compounds were tested.
  • Enzyme Inhibition : Some derivatives may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives is significantly influenced by their structural components:

  • Substituents on the Oxazole Ring : The nature and position of substituents can enhance or reduce activity.
  • Dithiane Moiety : The presence of sulfur atoms may contribute to increased reactivity and biological interactions.

Properties

CAS No.

201008-69-7

Molecular Formula

C9H13NOS2

Molecular Weight

215.3 g/mol

IUPAC Name

4-(1,3-dithian-2-yl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C9H13NOS2/c1-6-8(7(2)11-10-6)9-12-4-3-5-13-9/h9H,3-5H2,1-2H3

InChI Key

AWFITQFOBMMTKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2SCCCS2

Origin of Product

United States

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